Dioctylphosphonoacetic acid
Description
Dioctylphosphonoacetic acid (CAS: 3095-95-2) is an organophosphorus compound with the molecular formula C₁₇H₃₅O₅P and molar mass 338.43 g/mol. Structurally, it consists of a phosphonoacetic acid backbone substituted with two octyl groups at the phosphorus atom. This compound is notable for its amphiphilic properties, combining hydrophobic octyl chains with a polar phosphonoacetic acid group. It is commonly used as a corrosion inhibitor, chelating agent, and intermediate in organic synthesis .
Properties
Molecular Formula |
C18H37O5P |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-dioctoxyphosphorylacetic acid |
InChI |
InChI=1S/C18H37O5P/c1-3-5-7-9-11-13-15-22-24(21,17-18(19)20)23-16-14-12-10-8-6-4-2/h3-17H2,1-2H3,(H,19,20) |
InChI Key |
HVLGJIGOKQDGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(CC(=O)O)OCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctylphosphonoacetic acid can be synthesized through several methods. One common method involves the reaction of octyl alcohol with phosphorus trichloride to form dioctylphosphite, which is then oxidized to dioctylphosphonate. This intermediate is subsequently reacted with bromoacetic acid to yield this compound . The reaction conditions typically involve the use of solvents such as acetonitrile or dioxane and may be accelerated using microwave irradiation .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the controlled addition of reactants, maintenance of specific temperatures and pressures, and purification of the final product through distillation or crystallization . The use of automated systems ensures consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
Dioctylphosphonoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: The octyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonoacetic acids .
Scientific Research Applications
Dioctylphosphonoacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as an antiviral agent, particularly against herpesviruses.
Industry: This compound is used in the production of flame retardants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of dioctylphosphonoacetic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit DNA polymerase, particularly in viruses, by mimicking the natural substrate and interfering with the enzyme’s activity . This inhibition prevents viral replication and can be used to control viral infections.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between dioctylphosphonoacetic acid and related organophosphorus compounds:
Physical and Chemical Properties
- This compound: Density 1.220 g/mL at 25°C. The octyl chains enhance lipid solubility, making it effective in non-aqueous systems .
- Diethylphosphonoacetic acid: Lower density (1.220 g/mL) and smaller molecular size compared to the dioctyl derivative, favoring reactivity in esterification reactions .
- Hydroxyphosphonoacetic acid: Higher polarity due to the hydroxyl group, enabling strong chelation of metal ions like Ca²⁺ and Fe³⁺ .
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